molecular formula C20H22N6O2 B2464095 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone CAS No. 2380191-32-0

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone

Cat. No. B2464095
CAS RN: 2380191-32-0
M. Wt: 378.436
InChI Key: BCCZVYRWYCXYRJ-UHFFFAOYSA-N
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Description

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone is a compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a piperidine-based molecule that contains a triazole ring and a pyrimidine moiety. It has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting key enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone has been shown to have various biochemical and physiological effects. In one study, the compound was found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. The compound has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone is its potential as a lead compound for the development of new drugs. Its unique chemical structure and biological activity make it a promising candidate for further research. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone. One direction is to explore its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it more suitable for use in medicinal chemistry.

Synthesis Methods

The synthesis of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone has been achieved using different methods. One of the most common methods involves the reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone with 5-ethyl-2-chloropyrimidine in the presence of a base to form 4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-ol. The resulting compound is then reacted with 1,2,4-triazole-3-carboxylic acid and a coupling reagent to form [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone.

Scientific Research Applications

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial activities. In one study, the compound was found to exhibit significant anticancer activity against breast cancer cells. Another study showed that the compound has antifungal activity against Candida albicans.

properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-15-12-21-20(22-13-15)28-17-8-10-25(11-9-17)19(27)18-14-23-26(24-18)16-6-4-3-5-7-16/h3-7,12-14,17H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCZVYRWYCXYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

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